molecular formula C17H15Cl3IN3OS B11718452 2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide

2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B11718452
M. Wt: 542.6 g/mol
InChI Key: YAMYFAINACYUJE-UHFFFAOYSA-N
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Description

2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a benzamide core, which is modified with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the trichloroethyl group and the iodinated aniline derivative. Common reagents used in these reactions include thionyl chloride, iodine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)benzamide
  • 2-methyl-N-(2,2,2-trichloro-1-(2,4-dichloro-phenoxy)-ethyl)benzamide
  • 2-methyl-N-(2,2,2-trichloro-1-(3-o-tolyl-thiourea)ethyl)benzamide

Uniqueness

Compared to similar compounds, 2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide is unique due to the presence of the iodinated aniline derivative. This modification enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15Cl3IN3OS

Molecular Weight

542.6 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(2-iodophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H15Cl3IN3OS/c1-10-6-2-3-7-11(10)14(25)23-15(17(18,19)20)24-16(26)22-13-9-5-4-8-12(13)21/h2-9,15H,1H3,(H,23,25)(H2,22,24,26)

InChI Key

YAMYFAINACYUJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2I

Origin of Product

United States

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